(2E)-3-[2-(4-tert-butylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(piperidin-1-ylcarbonyl)prop-2-enenitrile
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Overview
Description
(2E)-3-[2-(4-TERT-BUTYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-[(E)-PIPERIDINE-1-CARBONYL]PROP-2-ENENITRILE is a complex organic compound with a unique structure that combines elements of phenoxy, pyridopyrimidine, and piperidine
Preparation Methods
The synthesis of (2E)-3-[2-(4-TERT-BUTYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-[(E)-PIPERIDINE-1-CARBONYL]PROP-2-ENENITRILE typically involves multiple steps, starting with the preparation of the core pyridopyrimidine structure. This can be achieved through a series of condensation reactions involving appropriate precursors. The phenoxy and piperidine groups are then introduced through substitution reactions under controlled conditions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using automated synthesis equipment and high-throughput screening techniques .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions. Common reagents and conditions for these reactions include acidic or basic environments, catalysts like palladium or platinum, and solvents such as dichloromethane or ethanol .
Scientific Research Applications
(2E)-3-[2-(4-TERT-BUTYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-[(E)-PIPERIDINE-1-CARBONYL]PROP-2-ENENITRILE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity .
Mechanism of Action
The mechanism of action of (2E)-3-[2-(4-TERT-BUTYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-[(E)-PIPERIDINE-1-CARBONYL]PROP-2-ENENITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects. The compound’s structure allows it to bind to these targets with high affinity, thereby influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Compared to other similar compounds, (2E)-3-[2-(4-TERT-BUTYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-[(E)-PIPERIDINE-1-CARBONYL]PROP-2-ENENITRILE stands out due to its unique combination of functional groups and structural features. Similar compounds include:
Pyridopyrimidine derivatives: These compounds share the core pyridopyrimidine structure but differ in their substituents.
Phenoxy derivatives: Compounds with phenoxy groups that exhibit similar reactivity and properties.
Piperidine derivatives: These compounds contain the piperidine ring and are used in various chemical and biological applications .
This compound’s distinct structure and properties make it a valuable subject of study in various scientific disciplines.
Properties
Molecular Formula |
C27H28N4O3 |
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Molecular Weight |
456.5 g/mol |
IUPAC Name |
(E)-3-[2-(4-tert-butylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-(piperidine-1-carbonyl)prop-2-enenitrile |
InChI |
InChI=1S/C27H28N4O3/c1-27(2,3)20-10-12-21(13-11-20)34-24-22(26(33)31-16-8-5-9-23(31)29-24)17-19(18-28)25(32)30-14-6-4-7-15-30/h5,8-13,16-17H,4,6-7,14-15H2,1-3H3/b19-17+ |
InChI Key |
IBZSDBULRSYDKQ-HTXNQAPBSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=C(C(=O)N3C=CC=CC3=N2)/C=C(\C#N)/C(=O)N4CCCCC4 |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=C(C(=O)N3C=CC=CC3=N2)C=C(C#N)C(=O)N4CCCCC4 |
Origin of Product |
United States |
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